

# Cross-reactivity profiling of Deucravacitinib against a kinase panel

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## Deucravacitinib's Kinase Selectivity: A Comparative Analysis

Deucravacitinib stands apart from other Janus kinase (JAK) inhibitors through its unique, allosteric mechanism of action, which confers a high degree of selectivity for Tyrosine Kinase 2 (TYK2). This guide provides a detailed comparison of Deucravacitinib's cross-reactivity profile against a panel of kinases, primarily focusing on the JAK family, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Deucravacitinib's distinct approach to kinase inhibition, targeting the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, results in minimal off-target effects on other JAK family members (JAK1, JAK2, and JAK3).[1][2][3] This contrasts with ATP-competitive JAK inhibitors, which often exhibit broader activity across the JAK family, potentially leading to a different safety and efficacy profile.[2]

## Comparative Kinase Inhibition Profile

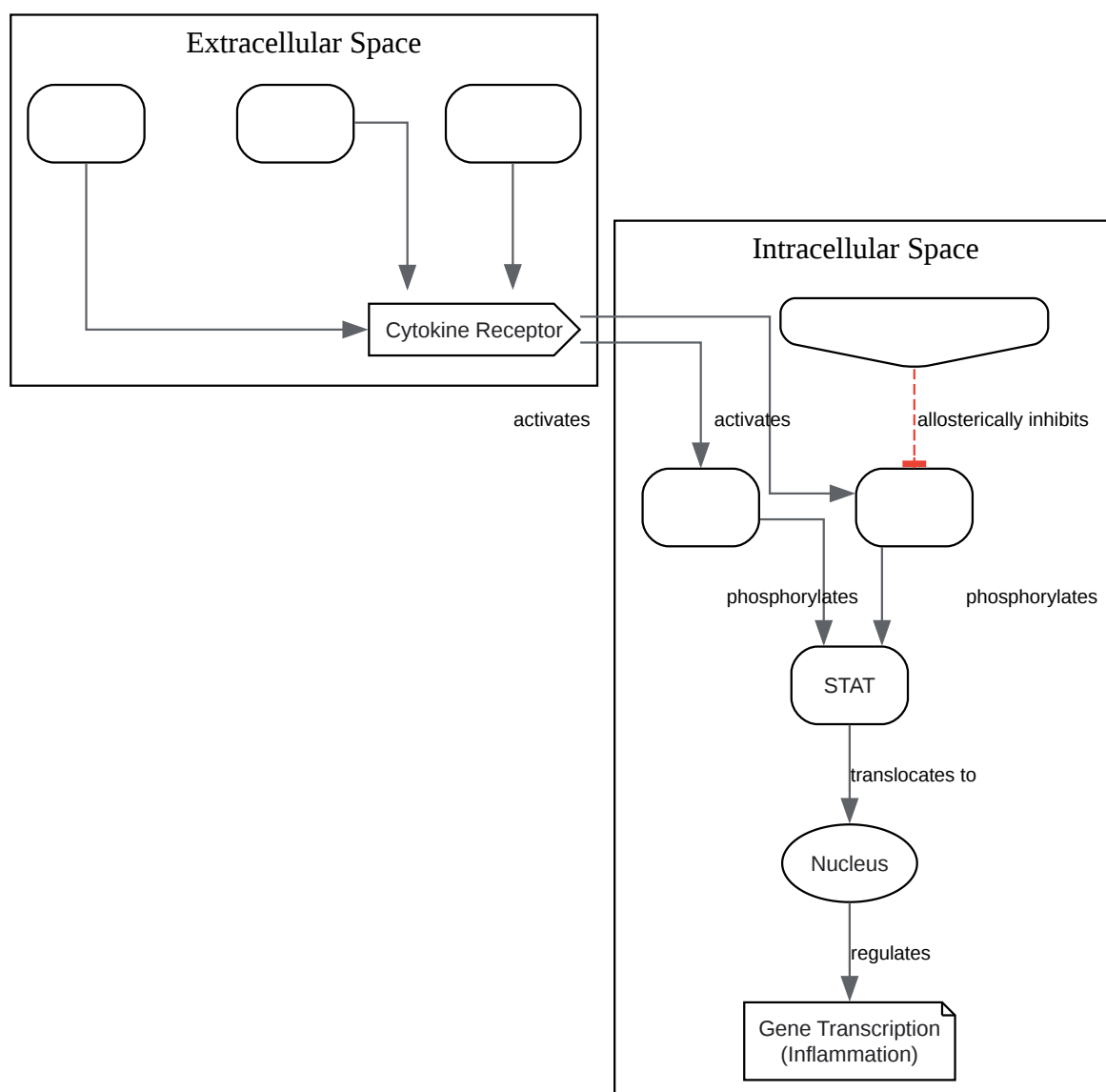
Experimental data from in vitro whole blood assays demonstrate Deucravacitinib's potent and selective inhibition of TYK2-mediated signaling compared to other approved JAK inhibitors such as Tofacitinib, Upadacitinib, and Baricitinib.[1][4]

Inhibitor	Target Kinase Pathway	IC50 (nM) in Whole Blood Assay	Fold Selectivity vs. Other JAKs
Deucravacitinib	TYK2/JAK2 (IL-12/IL-23 signaling)	~14	>100-fold vs. JAK1/3>2000-fold vs. JAK2[3]
JAK1/JAK3 (IL-2 signaling)	>10,000		
JAK2/JAK2 (TPO signaling)	>10,000		
Tofacitinib	JAK1/JAK3 (IL-2 signaling)	~49	Inhibits JAK1, JAK2, and JAK3
JAK2/JAK2 (TPO signaling)	~190		
TYK2/JAK2 (IL-12/IL-23 signaling)	~1,500		
Upadacitinib	JAK1/JAK3 (IL-2 signaling)	~53	Primarily inhibits JAK1
JAK2/JAK2 (TPO signaling)	~330		
TYK2/JAK2 (IL-12/IL-23 signaling)	~2,000		
Baricitinib	JAK1/JAK3 (IL-2 signaling)	~79	Inhibits JAK1 and JAK2
JAK2/JAK2 (TPO signaling)	~340		
TYK2/JAK2 (IL-12/IL-23 signaling)	~2,500		

Note: IC50 values are approximate and compiled from published in vitro whole blood assay data. The fold selectivity for Deucravacitinib is based on cellular signaling assays.[1][3][4]

## Signaling Pathways and Mechanism of Action

Deucravacitinib's selective inhibition of TYK2 effectively modulates downstream signaling of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[5]



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### TYK2 Signaling Pathway Inhibition by Deucravacitinib.

The diagram above illustrates how cytokines like IL-12, IL-23, and Type I IFNs bind to their receptors, leading to the activation of TYK2 and its partner JAKs. This initiates a signaling cascade that results in the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. Deucravacitinib selectively binds to the pseudokinase domain of TYK2, locking it in an inactive conformation and thereby blocking this inflammatory signaling pathway.

## Experimental Protocols

The following are representative protocols for the key in vitro whole blood assays used to determine the kinase selectivity of Deucravacitinib and other JAK inhibitors.

### Protocol 1: IL-12-Stimulated IFN- $\gamma$ Production Assay (TYK2/JAK2 Signaling)

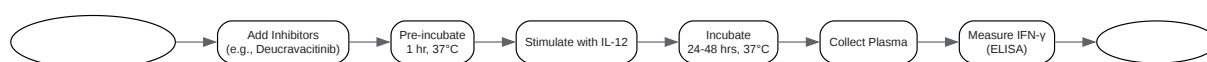
This assay measures the inhibition of the TYK2/JAK2 signaling pathway by quantifying the production of Interferon-gamma (IFN- $\gamma$ ) in response to Interleukin-12 (IL-12) stimulation.

Materials:

- Freshly drawn human whole blood collected in sodium heparin tubes.
- Recombinant human IL-12.
- Deucravacitinib and other test inhibitors.
- RPMI 1640 culture medium.
- 96-well cell culture plates.
- Human IFN- $\gamma$  ELISA kit.
- CO2 incubator (37°C, 5% CO2).
- Plate reader.

## Procedure:

- Prepare serial dilutions of Deucravacitinib and other inhibitors in RPMI 1640.
- Add 180  $\mu$ L of whole blood to each well of a 96-well plate.
- Add 10  $\mu$ L of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
- Prepare a stock solution of recombinant human IL-12 in RPMI 1640.
- Add 10  $\mu$ L of the IL-12 solution to each well to achieve a final concentration that elicits a submaximal response.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plate to pellet the blood cells.
- Carefully collect the plasma supernatant.
- Quantify the concentration of IFN- $\gamma$  in the plasma samples using a human IFN- $\gamma$  ELISA kit according to the manufacturer's instructions.
- Plot the IFN- $\gamma$  concentration against the inhibitor concentration and determine the IC50 value.



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Workflow for IL-12 Stimulated IFN- $\gamma$  Production Assay.

## Protocol 2: IL-2-Stimulated STAT5 Phosphorylation Assay (JAK1/JAK3 Signaling)

This flow cytometry-based assay assesses the inhibition of the JAK1/JAK3 pathway by measuring the phosphorylation of STAT5 in T cells upon stimulation with Interleukin-2 (IL-2).

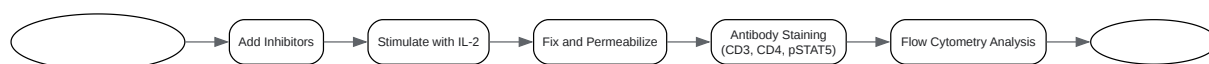
Materials:

- Freshly drawn human whole blood collected in sodium heparin tubes.
- Recombinant human IL-2.
- Deucravacitinib and other test inhibitors.
- RPMI 1640 culture medium.
- FACS tubes.
- Fixation/Permeabilization buffers.
- Fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 (pY694).
- Flow cytometer.

Procedure:

- Prepare serial dilutions of Deucravacitinib and other inhibitors in RPMI 1640.
- Aliquot 100  $\mu$ L of whole blood into FACS tubes.
- Add the diluted inhibitors to the respective tubes and incubate for 30 minutes at 37°C.
- Stimulate the blood by adding IL-2 to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.
- Fix the red blood cells using a lysis/fixation buffer.
- Wash the cells with PBS.
- Permeabilize the cells using a permeabilization buffer.

- Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 for 30-60 minutes at room temperature in the dark.
- Wash the cells and resuspend in FACS buffer.
- Acquire the samples on a flow cytometer.
- Gate on the CD3+/CD4+ T cell population and analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
- Calculate the percent inhibition of STAT5 phosphorylation relative to the stimulated control and determine the IC50 value.



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